ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate
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Overview
Description
“Ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate” is a complex organic compound. It contains a benzofuran core, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest for many organic and pharmaceutical chemists . A variety of methods have been developed for the synthesis of benzofuran rings, including metal-free cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents , and nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones .
Molecular Structure Analysis
The molecular structure of “ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate” can be analyzed using various computational methods such as Hartree–Fock (HF), density functional (DFT), and second order Møller–Plesset perturbation theory (MP2) with basis sets ranging from 6-31G* to 6-311++G** .
Chemical Reactions Analysis
Benzofuran derivatives can undergo a variety of chemical reactions. For instance, they can participate in Suzuki–Miyaura (SM) cross-coupling reactions, which involve the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of organoboron reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate” can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry .
Scientific Research Applications
Anti-Tumor Activity
Benzofuran derivatives, including ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate, have demonstrated potent anti-tumor effects. Researchers have investigated their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. These compounds may serve as potential leads for developing novel anti-cancer drugs .
Antibacterial Properties
Studies have revealed that benzofuran compounds possess antibacterial activity. Ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate could be explored as an antibacterial agent against various pathogens. Its mechanism of action and efficacy against specific bacterial strains warrant further investigation .
Antioxidant Potential
Benzofuran derivatives often exhibit antioxidant properties, protecting cells from oxidative stress. Ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate may contribute to scavenging free radicals and reducing oxidative damage. Researchers could explore its potential applications in preventing age-related diseases and oxidative stress-related conditions .
Antiviral Activity
The discovery of a novel macrocyclic benzofuran compound with anti-hepatitis C virus (HCV) activity is promising. Ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate might serve as an effective therapeutic drug for HCV infection. Further studies are needed to elucidate its antiviral mechanisms and evaluate its clinical potential .
Synthetic Chemistry and Drug Prospects
Researchers have developed novel synthetic methods for constructing benzofuran rings. These methods enable the synthesis of complex benzofuran derivatives, including ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate. The relationship between the compound’s structure and bioactivity is a crucial area of exploration. Additionally, scaffold compounds derived from benzofuran may find applications as anticancer agents .
Natural Product Sources
Benzofuran compounds are ubiquitous in nature, found in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. Researchers can investigate natural sources of ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate and explore its ecological roles. Understanding its biosynthesis and ecological significance may provide valuable insights for drug discovery and sustainable sourcing .
Mechanism of Action
Mode of Action
Benzofuran compounds, which this molecule is a derivative of, are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
properties
IUPAC Name |
ethyl 2-[(5-ethoxy-2-phenyl-1-benzofuran-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-3-30-18-14-15-22-20(16-18)23(24(32-22)17-10-6-5-7-11-17)25(28)27-21-13-9-8-12-19(21)26(29)31-4-2/h5-16H,3-4H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJCTZUBFPMTKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3C(=O)OCC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate |
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